molecular formula C15H12N4O B12925274 (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 88779-05-9

(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12925274
CAS No.: 88779-05-9
M. Wt: 264.28 g/mol
InChI Key: HFZDRDWDZFOMTP-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of an imino group attached to a phenyl ring and an aminophenyl group attached to the pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation reaction between 4-aminophenylhydrazine and benzoylacetone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imino linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazolone derivatives.

Scientific Research Applications

4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: A key building block in the synthesis of various pharmaceuticals and dyes.

    4-Aminothiophenol: Used in the synthesis of self-assembled monolayers for biosensors.

    4-Aminophenylmercuric acetate: An organomercurial compound used in experimental biology and chemistry.

Uniqueness

4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique imino linkage and pyrazolone core, which confer distinct chemical and biological properties

Properties

CAS No.

88779-05-9

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

4-(4-aminophenyl)imino-2-phenylpyrazol-3-one

InChI

InChI=1S/C15H12N4O/c16-11-6-8-12(9-7-11)18-14-10-17-19(15(14)20)13-4-2-1-3-5-13/h1-10H,16H2

InChI Key

HFZDRDWDZFOMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)N)C=N2

Origin of Product

United States

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